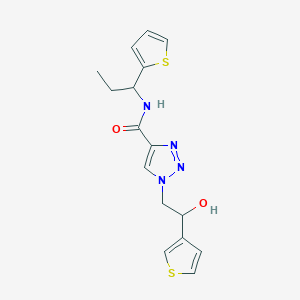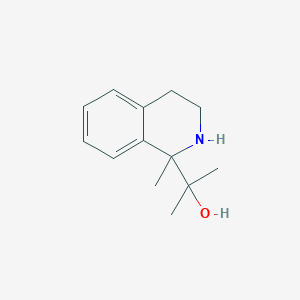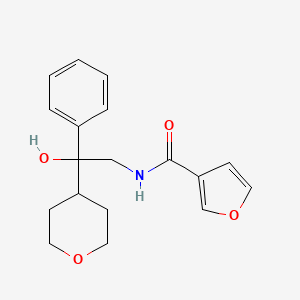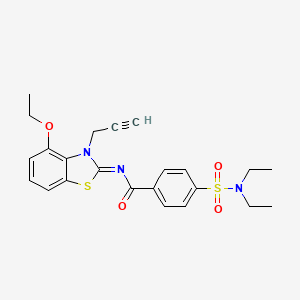
1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.47. The purity is usually 95%.
The exact mass of the compound 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- The microwave-assisted synthesis of hybrid molecules, including those with triazole components, has been explored, resulting in compounds with varied biological activities. For example, compounds were synthesized and screened for antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial effects against various microorganisms. This highlights the potential of triazole derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).
Heterocyclic Chemistry Applications
- The exploration of heterocyclic synthesis, particularly focusing on triazole derivatives, underscores their significance in medicinal chemistry. Triazoles are versatile scaffolds that can be modified to enhance their biological activity or to imbue them with specific pharmacological properties. For instance, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield pyrazole, isoxazole, and other derivatives, demonstrating the flexibility of triazole compounds in creating diverse heterocyclic structures (Mohareb et al., 2004).
Anticancer and Antimicrobial Applications
- Triazole derivatives bearing hydrazone moiety have been synthesized and tested for their cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer spheroids. Some compounds exhibited significant cytotoxic effects, indicating their potential as therapeutic agents in cancer treatment. This research shows the promise of triazole and hydrazone derivatives in oncology, suggesting a pathway for developing new anticancer drugs (Šermukšnytė et al., 2022).
Photophysical and Fluorescence Applications
- The synthesis of novel triazole derivatives that exhibit blue fluorescence highlights their potential application in materials science, particularly in the development of fluorescent probes and materials. Such compounds could be useful in various fields, including bioimaging, sensing, and as components in optoelectronic devices (Padalkar et al., 2015).
Propriétés
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)-N-(1-thiophen-2-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-2-12(15-4-3-6-24-15)17-16(22)13-8-20(19-18-13)9-14(21)11-5-7-23-10-11/h3-8,10,12,14,21H,2,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYSXJGCGNWCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2885443.png)

![N-(2-chlorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2885447.png)
![(2E)-1-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-en-1-one](/img/structure/B2885450.png)



![N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2885456.png)
![Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2885458.png)
![8-chloro-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2885459.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2885462.png)
